molecular formula C11H9NO4 B1660589 N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide CAS No. 79418-42-1

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B1660589
CAS No.: 79418-42-1
M. Wt: 219.19 g/mol
InChI Key: MHTUDHYNPZOXPW-UHFFFAOYSA-N
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Description

. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of 7-hydroxy-2H-1-benzopyran-2-one (umbelliferone) with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The hydroxyl and acetylamino groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

79418-42-1

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

N-(7-hydroxy-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C11H9NO4/c1-6(13)12-9-4-7-2-3-8(14)5-10(7)16-11(9)15/h2-5,14H,1H3,(H,12,13)

InChI Key

MHTUDHYNPZOXPW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C(C=C2)O)OC1=O

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(C=C2)O)OC1=O

Origin of Product

United States

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